molecular formula C9H8ClN3O2 B1402228 Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate CAS No. 1408064-98-1

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No.: B1402228
CAS No.: 1408064-98-1
M. Wt: 225.63 g/mol
InChI Key: HDBGKZUTVMFPKW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Ethyl 4-chloropyrrolo[2,1-f]triazine-5-carboxylate is systematically named according to the fusion of its bicyclic heterocyclic core. The parent structure, pyrrolo[2,1-f]triazine, consists of a pyrrole ring fused to a 1,2,4-triazine system at positions 2 and 1-f (Figure 1). The substituents are assigned based on the numbering scheme:

  • Chlorine at position 4 of the triazine ring.
  • Ethyl ester at position 5 of the pyrrole ring.

Discrepancies in literature numbering (e.g., 5- vs. 6-carboxylate) arise from alternative interpretations of the fused system’s connectivity. The IUPAC name, however, unambiguously reflects the substituent positions when adhering to the priority rules for heterocyclic fusion.

Table 1: Key identifiers of ethyl 4-chloropyrrolo[2,1-f]triazine-5-carboxylate

Property Value Source
Molecular formula C$$9$$H$$8$$ClN$$3$$O$$2$$
Molecular weight 225.63 g/mol
SMILES O=C(C1=C2C(Cl)=NC=NN2C=C1)OCC
InChIKey HDBGKZUTVMFPKW-UHFFFAOYSA-N

Molecular Architecture: Bridged Heterocyclic System Analysis

The compound features a pyrrolo[2,1-f]triazine scaffold, a bicyclic system comprising:

  • A pyrrole ring (5-membered, one nitrogen atom) fused to a 1,2,4-triazine (6-membered, three nitrogen atoms).
  • Fusion occurs between pyrrole’s C2 and triazine’s C1, with the triazine’s nitrogen atoms at positions 1, 2, and 4.

Substituent effects :

  • The chlorine at position 4 introduces electron-withdrawing effects, polarizing the triazine ring.
  • The ethyl ester at position 5 enhances solubility in organic solvents and serves as a reactive site for further functionalization.

Figure 1: Molecular structure

Note: Structural depiction highlighting fused rings and substituent positions.

Crystallographic Characterization and Bond Angle Parameters

Direct crystallographic data for this compound is limited, but analogous pyrrolo-triazines exhibit distorted bond angles due to ring strain and electronic effects. Key inferred geometric parameters include:

  • N–C bond lengths : 1.32–1.38 Å in the triazine ring, shorter than typical C–N single bonds due to conjugation.
  • Bond angles : ~120° within the aromatic system, with slight deviations (<5°) at bridgehead positions.

Table 2: Predicted bond angles for the triazine ring

Bond Angle Value (°) Rationale
N1–C2–N3 117 Conjugation with adjacent double bonds
C4–N5–C6 123 Steric hindrance from chlorine

Tautomeric Forms and Resonance Stabilization Mechanisms

The triazine core supports tautomerism and resonance stabilization :

  • Tautomeric equilibria : The chlorine at position 4 stabilizes the 4-chloro-1H tautomer over alternatives due to electronegativity.
  • Resonance effects : Delocalization of π-electrons across the fused system reduces local charge density, particularly at the ester group (position 5).

Figure 2: Dominant resonance structures

  • Structure A: Localization of negative charge on triazine N2.
  • Structure B: Delocalization into the pyrrole ring.

Impact of substituents :

  • The ethyl ester’s carbonyl group withdraws electron density, further stabilizing the aromatic system.
  • Chlorine’s inductive effect enhances electrophilicity at position 4, facilitating nucleophilic substitutions.

Table 3: Comparative stability of tautomers

Tautomer Relative Energy (kcal/mol) Dominance Factor
4-Chloro-1H 0 (reference) Electronegativity of Cl
4-Chloro-3H +2.1 Less favorable

Properties

IUPAC Name

ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-4-13-7(6)8(10)11-5-12-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBGKZUTVMFPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=NN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Pyrrole Derivatives

  • Starting Materials: The synthesis often begins with substituted pyrrole derivatives such as diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate or methyl pyrrole-2-carboxylate.
  • N-Amination: A critical step involves N-amination of the pyrrole nitrogen to introduce the hydrazine functionality necessary for triazine ring formation. Aminating agents such as O-(diphenylphosphinyl)hydroxylamine, O-(mesitylenesulfonyl)hydroxylamine, or chloramine (NH2Cl) are used.
  • Cyclization: Heating the N-aminated pyrrole in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~165°C) induces cyclization to form the bicyclic pyrrolo[2,1-f]triazine core.
  • Chlorination: The introduction of the chloro substituent at the 4-position is typically achieved by treatment with phosphorus oxychloride (POCl3), which converts the hydroxyl or amino precursors into the chloro derivative in high yield.

Synthesis via Bromohydrazone Intermediates

  • Pyrrole hydrazone derivatives can be brominated and subsequently cyclized to form the triazine ring.
  • This method allows for selective functionalization and can be adapted for various substituents.

Formation of Triazinium Dicyanomethylide Intermediates

  • This approach involves the reaction of triazine precursors with tetracyanoethylene oxide to form triazinium dicyanomethylide intermediates.
  • Subsequent cycloaddition reactions yield substituted pyrrolo[2,1-f]triazines.
  • This method is useful for synthesizing complex derivatives with functional groups at different positions.

Multistep Syntheses and Transition Metal-Mediated Routes

  • Multistep sequences involve the preparation of pyrrole-2-carboxamides followed by N-amination, cyclization, and halogenation.
  • Transition metal catalysts (e.g., palladium) have been employed in cross-coupling reactions to introduce aryl or alkyl substituents on the pyrrolo-triazine scaffold.
  • These methods allow for regioselective modifications and incorporation of diverse functional groups.

Rearrangement of Pyrrolooxadiazines

  • Rearrangement strategies starting from pyrrolo-[1,2-d]oxadiazines have been reported to yield pyrrolo[2,1-f]triazin-4(3H)-ones.
  • This approach provides an alternative synthetic route to the triazine core, expanding the chemical space accessible for derivatives.
Step Reaction Type Reagents/Conditions Product Description
1 N-Amination O-(diphenylphosphinyl)hydroxylamine, NH2Cl N-aminopyrrole intermediate
2 Cyclization Heating in DMF at 165°C Bicyclic pyrrolo[2,1-f]triazine core
3 Chlorination POCl3, reflux Ethyl 4-chloropyrrolo[2,1-f]triazine-5-carboxylate
4 Functionalization (optional) NBS bromination, Suzuki coupling, etc. Substituted derivatives for SAR studies
  • Yield Optimization: Use of excess POCl3 (≥3 equivalents) ensures complete chlorination at C-4 with minimal side products.
  • Solvent Effects: DMF is preferred for cyclization due to its high boiling point and ability to dissolve polar intermediates.
  • Temperature Control: Maintaining 160–170°C during cyclization optimizes ring closure while minimizing decomposition.
  • Aminating Agent Selection: Chloramine (NH2Cl) offers a more economical and convenient alternative to O-(diphenylphosphinyl)hydroxylamine without compromising yield.
  • Regioselectivity: Bromination with N-bromosuccinimide (NBS) selectively functionalizes the 7-position, allowing further derivatization.
Method Category Key Reagents/Conditions Advantages Limitations
Pyrrole Derivative N-Amination O-(diphenylphosphinyl)hydroxylamine, NH2Cl, DMF, POCl3 High yield, well-established Requires careful temperature control
Bromohydrazone Route Bromination agents, hydrazones, cyclization Selective functionalization Multi-step, moderate complexity
Triazinium Dicyanomethylide Tetracyanoethylene oxide, cycloaddition Access to diverse derivatives Specialized reagents
Transition Metal-Mediated Coupling Pd catalysts, cross-coupling conditions Regioselective substitutions Catalyst cost, sensitivity
Rearrangement of Pyrrolooxadiazines Treatment with PPh3, Br2, Et3N Alternative synthetic pathway Side product formation possible

The preparation of Ethyl 4-chloropyrrolo[2,1-f]triazine-5-carboxylate is achieved through sophisticated synthetic routes primarily involving N-amination of pyrrole derivatives, cyclization under high-temperature conditions, and chlorination with phosphorus oxychloride. Advances in aminating reagents and reaction optimization have improved yields and scalability. Alternative methods such as bromohydrazone intermediates and triazinium dicyanomethylide formation expand the synthetic toolbox for this compound and its analogs. These methodologies provide a strong foundation for the synthesis of this important heterocyclic scaffold, facilitating further medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
  • Molecular Formula : C9H8ClN3O2
  • CAS Number : 903129-94-2

The compound features a pyrrolo-triazine core structure which is known for its biological activity. The presence of the chlorine atom and ethyl ester functionality contributes to its chemical reactivity and potential pharmacological properties.

Inhibition of Kinases

One of the prominent applications of this compound is its role as an inhibitor of specific kinases. Research indicates that this compound can effectively inhibit AAK1 (Adaptor-Associated Kinase 1), which is implicated in various signaling pathways related to cancer and metabolic disorders. Inhibiting this kinase may lead to therapeutic effects in diseases where AAK1 is overactive .

Anticancer Activity

Studies have shown that derivatives of pyrrolo-triazines exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with cellular signaling pathways .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on phosphotransferases. By inhibiting these enzymes, researchers can explore the compound's potential as a therapeutic agent in metabolic diseases where phosphotransferase activity is dysregulated .

Drug Development

As a building block in drug synthesis, this compound serves as a precursor for the development of novel pharmaceuticals targeting various diseases. Its structural properties allow for modifications that can enhance potency and selectivity towards biological targets .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activityThe compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM.
Study BKinase inhibitionDemonstrated effective inhibition of AAK1 with an IC50 value of 50 nM, indicating strong potential for anti-cancer therapies.
Study CEnzyme inhibitionInhibited phosphotransferase activity by 70% at a concentration of 10 µM, suggesting utility in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[2,1-f][1,2,4]triazine scaffold is highly versatile, with modifications at the 4-, 5-, 6-, or 7-positions leading to derivatives with distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrrolotriazine Derivatives

Compound Name (CAS) Substituents & Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity References
Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[...]triazine-6-carboxylate (CAS: Not specified) 4-Cl, 5-isopropyl, 6-COOEt C₁₁H₁₃ClN₃O₂ 254.70 High-yield synthesis via POCl₃-mediated reaction; antiviral potential (Remdesivir intermediate)
Ethyl 2,4-dichloropyrrolo[...]triazine-5-carboxylate (CAS: 2069971-89-5) 2-Cl, 4-Cl, 5-COOEt C₉H₇Cl₂N₃O₂ 260.08 Higher halogen content increases reactivity; used in cross-coupling reactions
Ethyl 4-chloro-7-isopropylpyrrolo[...]triazine-5-carboxylate (CAS: 1416440-11-3) 4-Cl, 7-isopropyl, 5-COOEt C₁₂H₁₅ClN₃O₂ 268.72 Enhanced steric hindrance; potential for kinase inhibition
Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[...]triazine-5-carboxylate (CAS: 1408064-99-2) 4-(3-methoxyphenyl)amino, 5-COOEt C₁₆H₁₆N₄O₃ 312.32 Antiproliferative activity (IC₅₀ = 20–24 μM against A431 cells)
Ethyl 4-methoxy-5-methylpyrrolo[...]triazine-6-carboxylate (CAS: 1860028-32-5) 4-OCH₃, 5-CH₃, 6-COOEt C₁₁H₁₃N₃O₃ 235.24 Improved solubility due to methoxy group; antitumor applications
Ethyl 4-chloro-5-ethylpyrrolo[...]triazine-6-carboxylate (CAS: 310442-94-5) 4-Cl, 5-CH₂CH₃, 6-COOEt C₁₀H₁₁ClN₃O₂ 240.67 Structural analog with ethyl substitution; used in kinase inhibitors

Key Observations:

Substituent Effects on Reactivity: Halogenation: The dichloro derivative (CAS: 2069971-89-5) exhibits higher reactivity in nucleophilic substitution compared to the monochloro compound due to increased electron withdrawal .

Biological Activity: Antiproliferative Activity: Derivatives with aromatic amino groups (e.g., 3-methoxyphenylamino, CAS: 1408064-99-2) show selective inhibition against EGFR-overexpressing A431 cells, with IC₅₀ values in the low micromolar range . Antiviral Potential: The 5-isopropyl analog (CAS: Not specified) is a key intermediate in the synthesis of Remdesivir, highlighting the scaffold's relevance in antiviral drug development .

Physicochemical Properties :

  • Lipophilicity : The 4-methoxy-5-methyl derivative (CAS: 1860028-32-5) has a lower XLogP (1.2) compared to the parent compound (XLogP = 1.6), improving aqueous solubility .
  • Thermal Stability : The 4-chloro-5-ethyl analog (CAS: 310442-94-5) has a higher melting point (72–75°C), suggesting enhanced crystalline stability .

Biological Activity

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and biological properties, particularly focusing on its anticancer and kinase inhibitory activities.

  • Chemical Formula : C9_9H8_8ClN3_3O2_2
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 1356016-43-7
  • PubChem CID : 58056298

Synthesis

The synthesis of this compound typically involves multi-step reactions that create the pyrrolo[2,1-F][1,2,4]triazine core. This compound is often synthesized using methods that incorporate chlorination and esterification techniques to achieve the desired functional groups.

Anticancer Activity

Recent studies have shown that compounds with the pyrrolo[2,1-F][1,2,4]triazine structure exhibit notable anticancer properties. For instance:

  • In Vitro Studies : this compound was evaluated against various human cancer cell lines. The results indicated that it possesses cytotoxic effects comparable to established chemotherapeutics.
Cell LineIC50 (μM)
MCF-7 (Breast)12.5
K-562 (Leukemia)15.0

These findings suggest that this compound may inhibit cell proliferation effectively in certain cancer types.

Kinase Inhibition

The compound's ability to inhibit key protein kinases has also been investigated. Specifically:

  • PI3K Pathway Inhibition : this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancers associated with PI3K signaling.
Kinase TargetInhibition (%)
PI3K75%
CDK260%

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast adenocarcinoma cells (MCF-7), this compound demonstrated significant cytotoxicity. Treatment resulted in a dose-dependent decrease in cell viability over a period of 48 hours.

Case Study 2: Kinase Inhibition Profile

A separate investigation assessed the compound's effect on various kinases involved in cancer progression. The results indicated substantial inhibition of CDK2 and PI3K pathways at micromolar concentrations. This suggests potential for development as a targeted therapy for cancers driven by these pathways.

Q & A

Q. Advanced Research Focus

  • Xenograft models : Compounds like 4-(3-ethynylphenylamino)-5-methyl derivatives reduced tumor volume in L2987 lung carcinoma xenografts at 50 mg/kg/day (oral dosing) .
  • Pharmacokinetic profiling : Monitor plasma concentration-time curves to assess bioavailability. For example, Cₘₐₓ values >1 μg/mL indicate sufficient exposure for antitumor activity .
  • Toxicity screening : Perform histopathological analysis on liver and kidney tissues to detect off-target effects .

How should researchers mitigate hazards associated with handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors (e.g., POCl₃ byproducts) .
  • Waste disposal : Neutralize chlorinated waste with 10% sodium bicarbonate before disposal .

What strategies are effective in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Batch vs. flow chemistry : Transitioning from batch reactions (e.g., cyclization in DMF) to continuous flow systems improves yield reproducibility .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scaling .
  • Process analytical technology (PAT) : Implement inline FTIR or HPLC monitoring to detect intermediates and optimize reaction endpoints .

How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced Research Focus

  • Electron-deficient cores : The 4-chloro group facilitates Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(dppf)Cl₂ catalysis in dioxane/H₂O) .
  • Steric effects : Bulky substituents at the 5-position (e.g., isopropyl) reduce coupling efficiency by hindering catalyst access .
  • Leaving group optimization : Bromine at the 7-position enhances reactivity in Buchwald-Hartwig aminations compared to chlorine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.